2-methyl-1H-1,3-benzodiazole-4-carbonitrile
Overview
Description
2-methyl-1H-1,3-benzodiazole-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields.
Mechanism of Action
Mode of Action
Benzimidazole compounds are known to bind to tubulin proteins, disrupting microtubule assembly and cell division .
Biochemical Pathways
Benzimidazole compounds are known to affect the base excision repair (BER) pathway .
Result of Action
Benzimidazole compounds are known to cause malsegregation of chromosomes due to their disruption of microtubule assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-1,3-benzodiazole-4-carbonitrile typically involves the condensation of 1,2-phenylenediamine with an appropriate nitrile derivative under acidic or basic conditions . One common method includes the reaction of 2-methyl-1,2-phenylenediamine with cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-1,3-benzodiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
2-methyl-1H-1,3-benzodiazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-methyl-1H-1,3-benzodiazole-4-carbonitrile can be compared with other benzimidazole derivatives:
Similar Compounds: 1H-benzimidazole-4-carbonitrile, 5-methyl-1H-benzimidazole-4-carbonitrile.
Properties
IUPAC Name |
2-methyl-1H-benzimidazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMYGZVLPPCZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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